molecular formula C9H15N5O B561990 Minoxidil-d10 CAS No. 1020718-66-4

Minoxidil-d10

Cat. No. B561990
M. Wt: 219.314
InChI Key: ZIMGGGWCDYVHOY-YXALHFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Minoxidil-d10 contains 10 deuterium atoms on the piperidine ring. It was originally developed as an internal standard for the quantification of minoxidil by GC- or LC-mass spectrometry .


Synthesis Analysis

Minoxidil was initially developed as a potent antihypertensive, but due to the adverse hypertrichotic effect it had on most patients, it soon became the first compound prescribed to grow hair . The antihypertensive activity of minoxidil is due to its sulphate metabolite, minoxidil sulfate .


Molecular Structure Analysis

Minoxidil-d10 is a deuterated Minoxidil. Its molecular formula is C9H5D10N5O and it has a molecular weight of 219.31 .


Chemical Reactions Analysis

Minoxidil-d10 is an ATP-sensitive potassium (KATP) channel opener, a potent oral antihypertensive agent, and a peripheral vasodilator that promotes vasodilation .


Physical And Chemical Properties Analysis

Minoxidil-d10 has a molecular weight of 219.31 and a melting point of 248-250°C. It is slightly soluble in DMSO and Methanol when heated .

Scientific Research Applications

  • Androgenetic Alopecia Treatment

    • Scientific Field : Dermatology
    • Application Summary : Minoxidil is used in the treatment of Androgenetic Alopecia (AGA), a common hair-related disorder characterized by progressive hair loss patterns . It is used to stimulate hair growth and restore hair condition .
    • Methods of Application : Minoxidil is typically applied topically. The development of nanotechnology-based formulations has been growing, and these innovative formulations are known to enhance Minoxidil skin permeation and depot formation into hair follicles .
    • Results or Outcomes : These formulations allow for Minoxidil-controlled release, increased Minoxidil skin bioavailability, and enhanced therapeutic efficacy with minimal adverse effects .
  • Compliance Study in Androgenetic Alopecia Treatment

    • Scientific Field : Dermatology
    • Application Summary : Studies have been conducted to assess the levels of compliance to topical Minoxidil among male and female patients with AGA and analyze the factors associated with Minoxidil discontinuation .
    • Methods of Application : A retrospective study was conducted among 400 consecutive patients with AGA who were prescribed Minoxidil 2% or 5% in the past 5 years .
    • Results or Outcomes : The study found that the likelihood of Minoxidil discontinuation decreased with the increase in treatment duration and was significantly lower among patients who reported improvement or stabilization of hair shedding .
  • Drug Release Study

    • Scientific Field : Pharmaceutical Technology
    • Application Summary : Studies have been conducted to evaluate the influence of Minoxidil solubilized in microemulsions on drug release .
    • Methods of Application : The study involved in vitro/ex vivo diffusion through a semi-permeable membrane and porcine ear skin .
    • Results or Outcomes : The study evaluated the residual amount of drug in the skin after ex vivo diffusion .
  • Hair Growth Stimulation

    • Scientific Field : Dermatology
    • Application Summary : Minoxidil is an over-the-counter medication that treats certain kinds of hair loss . When applied directly to the scalp, Minoxidil helps hair grow faster and thicker .
    • Methods of Application : Minoxidil works by increasing blood flow to the hair follicles, which stimulates hair growth and helps prevent further hair loss .
    • Results or Outcomes : Different formulations of Minoxidil are available. Versions marketed for males include a liquid solution in two strengths (2% and 5%) as well as a 5% foam. Two formulations are marketed for females: a 2% liquid solution and a 5% foam .
  • High Strength Minoxidil Study

    • Scientific Field : Dermatology
    • Application Summary : Studies have been conducted to evaluate the effectiveness of different strengths of Minoxidil .
    • Methods of Application : The study involved comparing the effectiveness of 10% and 15% Minoxidil with the commonly used 5% solution .
    • Results or Outcomes : The study found that the stronger solutions do not appear to be more effective. In fact, the 5% solution may be the most effective of all .
  • Treatment of Other Types of Hair Loss

    • Scientific Field : Dermatology
    • Application Summary : Minoxidil is also used off-label to treat other types of hair loss, including Alopecia areata, Chemotherapy-induced alopecia, Hair loss after a hair transplant, and Scarring alopecia .
    • Methods of Application : Minoxidil is applied topically to the affected areas .
    • Results or Outcomes : Minoxidil has been found to be effective in promoting hair growth in these conditions .
  • Treatment of Hypertension

    • Scientific Field : Cardiology
    • Application Summary : Minoxidil was first developed as a vasodilator, a type of medication that opens up your blood vessels, and used to treat severe refractory hypertension — high blood pressure resistant to treatment .
    • Methods of Application : Minoxidil is available by prescription as an oral tablet for this purpose .
    • Results or Outcomes : Minoxidil has been found to be effective in reducing high blood pressure .
  • Oral Minoxidil for Hair Loss

    • Scientific Field : Dermatology
    • Application Summary : There’s ongoing research into oral Minoxidil and hair loss that’s looking promising so far .
    • Methods of Application : Oral Minoxidil is prescription-only .
    • Results or Outcomes : Studies have found that low-dose Minoxidil tablets are safe and effective for hair regrowth in adults with male- or female-pattern baldness .
  • Prevention of Perifollicular Fibrosis

    • Scientific Field : Dermatology
    • Application Summary : Minoxidil is known to reduce the production and deposition of collagen fibers in the perifollicular space, which might facilitate the reversal of miniaturization of hair follicles .
    • Methods of Application : Minoxidil is applied topically to the scalp .
    • Results or Outcomes : This mechanism of action of Minoxidil helps in preventing perifollicular fibrosis occurring in Androgenetic Alopecia (AGA), a common cause of hair loss .

Safety And Hazards

Minoxidil-d10 is classified as having acute toxicity when ingested orally, causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Minoxidil-d10 is intended for use as an internal standard for the quantification of minoxidil by GC- or LC-mass spectrometry . The development of nanotechnology-based formulations as hair loss therapeutic strategies has been clearly growing, topical MNX delivery by means of these innovative formulations is known to enhance MNX skin permeation and depot formation into hair follicles, allowing for MNX-controlled release, increased MNX skin bioavailability and enhanced therapeutic efficacy with minimal adverse effects .

properties

IUPAC Name

6-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-3-hydroxy-2-iminopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2/i1D2,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMGGGWCDYVHOY-YXALHFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=N)N(C(=C2)N)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minoxidil-d10

Citations

For This Compound
3
Citations
PP Basuri, R Vijayakumar, CN Nalini - Journal of Chromatography B, 2022 - Elsevier
… Product ion scan mode: A) Q1 Scan of Minoxidil D10 shows precursor ion of minoxidil D10 at m/z 220.3. B) Q3 Scan of Minoxidil D10 shows the product ion of minoxidil D10 at m/z 169.1…
Number of citations: 1 www.sciencedirect.com
W Zhou, PG Wang - Journal of Pharmaceutical and Biomedical Analysis, 2021 - Elsevier
In this work, a UHPLC-HRMS method using a quadrupole-orbitrap mass spectrometer has been developed for the detection and quantification of 47 compounds. These compounds …
Number of citations: 2 www.sciencedirect.com
BG Saar, GR Holtom, CW Freudiger, C Ackermann… - Optics express, 2009 - opg.optica.org
… 5 (a) A frequency modulation SRG image of the surface of mouse skin shows the accumulation of the minoxidil-d10 on the surface, and is free of the nonresonant background that …
Number of citations: 45 opg.optica.org

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